molecular formula C13H16N2 B14728922 N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline CAS No. 6329-59-5

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline

Katalognummer: B14728922
CAS-Nummer: 6329-59-5
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: RLOFJUDTUOQRFG-KAMYIIQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline is a Schiff base compound, characterized by the presence of an imine group (C=N) formed through the condensation of an aniline derivative and a cyclohexenyl aldehyde. Schiff bases are known for their versatility and have been widely studied for their applications in various fields such as coordination chemistry, catalysis, and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline typically involves the condensation reaction between aniline and cyclohex-3-en-1-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of Schiff bases, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor and in drug design.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other Schiff bases .

Eigenschaften

CAS-Nummer

6329-59-5

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline

InChI

InChI=1S/C13H16N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-3,5-6,9-12,15H,4,7-8H2/b14-11-

InChI-Schlüssel

RLOFJUDTUOQRFG-KAMYIIQDSA-N

Isomerische SMILES

C1CC(CC=C1)/C=N\NC2=CC=CC=C2

Kanonische SMILES

C1CC(CC=C1)C=NNC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.